
1-Propanone, 1-(dichlorothienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(dichlorothienyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a propanone group attached to a dichlorothienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(dichlorothienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-(2,5-dichlorophenyl)-1-propanone with thienyl lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 1-(dichlorothienyl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 1-(dichlorothienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(dichlorothienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Propanone, 1-(dichlorothienyl)- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dichlorothienyl moiety may engage in aromatic substitution reactions. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)-1-propanone: Shares a similar structure but lacks the thienyl group.
2-Propanone, 1,1-dichloro-: Another related compound with different substituents.
Uniqueness: 1-Propanone, 1-(dichlorothienyl)- is unique due to the presence of both the dichlorothienyl and propanone groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
95418-90-9 |
|---|---|
Molekularformel |
C7H6Cl2OS |
Molekulargewicht |
209.09 g/mol |
IUPAC-Name |
1-(3,4-dichlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Cl2OS/c1-2-5(10)7-6(9)4(8)3-11-7/h3H,2H2,1H3 |
InChI-Schlüssel |
ONUCHMPZYDVQMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CS1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


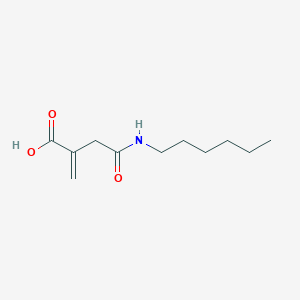
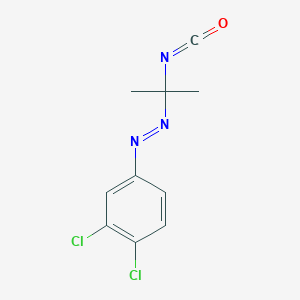



![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
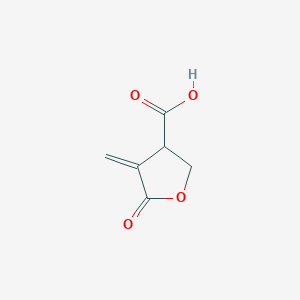
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
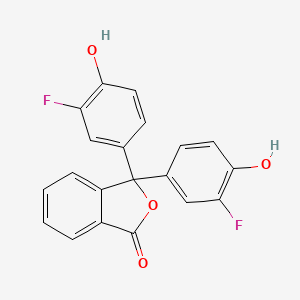
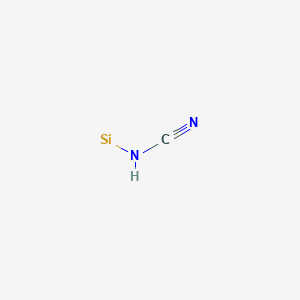
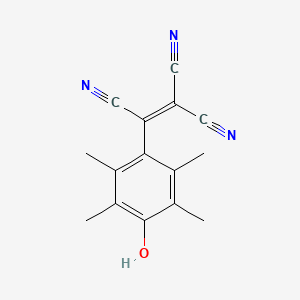
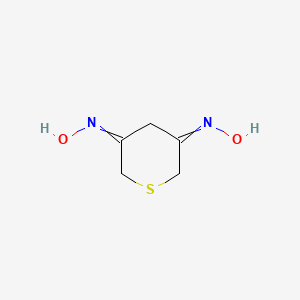
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
